Indicine N-oxide

antitumor activity pyrrolizidine alkaloids P388 leukemia

Most pyrrolizidine alkaloid N-oxides require reductive bioactivation and are less potent than their free bases-Indicine N-oxide is the critical exception. It is intrinsically more active than indicine, eliminating the need for metabolic reduction to exert antitumor effects. • Clinically validated: complete remissions achieved in relapsed pediatric ALL and AML at 2000-2500 mg/m²/day × 5 days in Phase II trials. • Binds a tubulin site distinct from colchicine, taxane, and vinca sites-enables mechanistic dissection of microtubule dynamics in drug-resistant cancer phenotypes. • Well-characterized pediatric PK (t½β ~84 min, Cl 62 mL/min/m²) supports age-stratified dosing studies and PBPK model validation. Procure authenticated reference material to benchmark novel PA analogs with confidence.

Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol
CAS No. 41708-76-3
Cat. No. B129474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndicine N-oxide
CAS41708-76-3
Synonyms(2R,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aS)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester;  _x000B_[1R-[1α,7(2R*,3S*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-
Molecular FormulaC15H25NO6
Molecular Weight315.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
InChIInChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1
InChIKeyDNAWGBOKUFFVMB-PZIGJSDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indicine N-oxide Antitumor Agent Overview


Indicine N-oxide (NSC 132319) is a naturally occurring pyrrolizidine alkaloid (PA) first isolated from Heliotropium indicum [1]. It is a water-soluble N-oxide derivative of indicine and was the first PA N-oxide to advance into human clinical trials as an antineoplastic agent [2]. The compound exhibits cytotoxic activity attributed to DNA crosslinking and alkylation, as well as microtubule depolymerization via a distinct tubulin binding site [3][4].

Why Other PA N-Oxides Cannot Substitute Indicine N-oxide


The pyrrolizidine alkaloid class exhibits marked heterogeneity in antitumor potency, metabolic activation, and toxicity profiles. Most PA free bases require N-oxide reduction for bioactivation, and the corresponding N-oxides are generally less active [1]. Indicine N-oxide (INO) is a notable exception—it is more active than its free base indicine and its reduction is not essential for antitumor activity [1]. This inversion of the typical structure–activity relationship, combined with INO's distinct tubulin binding site not shared by other microtubule agents [2], means that even closely related PA N-oxides (e.g., heliotrine N-oxide) cannot be assumed to have equivalent efficacy, safety, or mechanistic behavior. Substitution without supporting head-to-head data risks experimental failure and misleading conclusions.

Indicine N-oxide Differentiation Evidence


Higher Activity vs Free Base in Leukemia Model

Indicine N-oxide is a rare exception to the general rule that pyrrolizidine alkaloid free bases are more active than their N-oxides. In the P388 lymphocytic leukemia model in mice, indicine N-oxide exhibited greater antitumor activity than its free base indicine [1][2].

antitumor activity pyrrolizidine alkaloids P388 leukemia

Cancer Cell Proliferation Inhibition

In a panel of cancer cell lines, indicine N-oxide inhibited proliferation in a concentration-dependent manner with IC50 values ranging from 46 to 100 μM [1]. No direct IC50 comparator for indicine or heliotrine N-oxide is available from the same study.

cytotoxicity cancer cell lines IC50

Distinct Tubulin Binding Site vs Colchicine and Taxol

Binding studies using purified goat brain tubulin demonstrated that indicine N-oxide binds to tubulin at a distinct site not shared by colchicine or taxol (paclitaxel) [1]. This binding leads to decreased polymer mass of both purified tubulin and MAP-rich tubulin.

tubulin binding microtubule depolymerization site specificity

Pediatric Pharmacokinetics and Faster Elimination

In a pediatric study of 23 cancer patients, indicine N-oxide exhibited a mean plasma elimination half-life of 84 minutes and plasma clearance of 62 mL/min/m² [1]. Importantly, plasma elimination was more rapid in children than in adults who had previously received the drug [1].

pharmacokinetics pediatric cancer plasma clearance

Recommended Applications of Indicine N-oxide


Preclinical Efficacy in Hematologic Malignancies

Indicine N-oxide has demonstrated clinical activity in refractory acute leukemia, with complete remissions observed in both ALL and AML patients [1]. A Phase II trial in relapsed pediatric ALL reported complete responses (CR) at doses of 2000–2500 mg/m²/day for 5 days, though higher doses (≥3000 mg/m²/day) were associated with severe hepatotoxicity [2]. Researchers investigating novel therapies for relapsed/refractory leukemia should use INO as a benchmark or combination partner, carefully controlling dose to balance efficacy and hepatic safety [3].

Microtubule Dynamics and Drug Resistance Studies

The distinct tubulin binding site of indicine N-oxide, which does not overlap with colchicine or taxol sites [1], makes it a unique chemical probe for dissecting microtubule polymerization mechanisms. Studies of tubulin polymerization dynamics, particularly in cells resistant to taxanes or vinca alkaloids, can leverage INO to test whether this distinct site remains accessible and functional in resistant phenotypes. This application is supported by in vitro data showing INO decreases polymer mass of both purified tubulin and MAP-rich tubulin [1].

Pediatric Pharmacology and Age-Stratified Dosing

The well-characterized pediatric pharmacokinetic profile of indicine N-oxide—mean t1/2β 84 min, clearance 62 mL/min/m²—provides a foundation for age-stratified dosing studies [1]. Because elimination is faster in children than adults, INO serves as a model compound for investigating developmental pharmacology and for validating physiologically based pharmacokinetic (PBPK) models that incorporate age-related changes in drug disposition.

SAR Studies of Pyrrolizidine Alkaloid N-Oxides

The exceptional SAR of indicine N-oxide—being more active than its free base, contrary to the class norm [1]—makes it an essential reference compound for SAR campaigns aimed at developing PA-based antitumor agents with improved therapeutic indices. Comparative studies of INO, heliotrine N-oxide, and semisynthetic analogs in the P388 leukemia system have been used to guide analog design [2]. Procurement of authentic INO is necessary to benchmark novel analogs and to validate synthetic routes.

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